methyl 2-(4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)acetate

Catalog No.
S11403846
CAS No.
M.F
C16H17BrN4O3
M. Wt
393.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-(4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-...

Product Name

methyl 2-(4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)acetate

IUPAC Name

methyl 2-[[4-(4-bromophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate

Molecular Formula

C16H17BrN4O3

Molecular Weight

393.23 g/mol

InChI

InChI=1S/C16H17BrN4O3/c1-24-13(22)8-18-16(23)21-7-6-12-14(20-9-19-12)15(21)10-2-4-11(17)5-3-10/h2-5,9,15H,6-8H2,1H3,(H,18,23)(H,19,20)

InChI Key

TVJYDZRFMZKGLG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)N1CCC2=C(C1C3=CC=C(C=C3)Br)N=CN2

Methyl 2-(4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)acetate is a complex organic compound belonging to the class of imidazo[4,5-c]pyridines. This compound features a tetrahydro-imidazo structure that is substituted with a bromophenyl group and a carboxamide moiety. The presence of these functional groups suggests potential biological activity, particularly in pharmacological applications.

Typical of imidazo derivatives, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding acid.
  • Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions are significant for modifying the compound's structure to enhance its biological activity or improve its pharmacokinetic properties.

Imidazo[4,5-c]pyridine derivatives have shown a range of biological activities. Compounds similar to methyl 2-(4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)acetate have been studied for their:

  • Antiviral Properties: Some derivatives exhibit activity against viral infections by inhibiting viral replication mechanisms.
  • Anti-inflammatory Effects: They can modulate inflammatory pathways and reduce oxidative stress in various cell types .
  • Antihypertensive Activity: Certain analogs have been identified as potential treatments for hypertension due to their ability to interact with specific receptors involved in blood pressure regulation .

The synthesis of methyl 2-(4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)acetate typically involves several steps:

  • Formation of the Imidazo[4,5-c]pyridine Core: This is often achieved through cyclization reactions involving appropriate precursors like 2,3-diaminopyridine and aldehydes or ketones under controlled conditions.
  • Bromination: The introduction of the bromophenyl group can be performed using bromination reagents such as N-bromosuccinimide.
  • Carboxamide Formation: The carboxamide functionality is introduced by reacting an appropriate amine with an acylating agent.
  • Esterification: Finally, the methyl ester can be formed via reaction with methanol in the presence of acid catalysts.

Methyl 2-(4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)acetate has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting inflammation and viral infections.
  • Biochemical Research: To study the mechanisms of action related to its biological activities.
  • Chemical Biology: As a tool compound for probing biological pathways influenced by imidazo derivatives.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Such studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action Investigations: Determining how the compound influences cellular pathways or gene expression.
  • Toxicological Assessments: Understanding any adverse effects associated with its use in biological systems.

Several compounds share structural similarities with methyl 2-(4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)acetate. Below are some notable examples:

Compound NameStructural FeaturesBiological Activity
4,5-Dihydro-1H-imidazo[4,5-c]pyridineLacks substitution at C-6Antihypertensive
Methyl 5-(2-bromophenyl)-3H-imidazo[4,5-c]pyridineSubstituted at C-5Antiviral
Ethyl 2-(phenyl)-imidazo[4,5-b]pyridineDifferent imidazo structureAnti-inflammatory

Uniqueness

Methyl 2-(4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)acetate stands out due to its unique combination of a tetrahydro-imidazo core and specific substitutions that may enhance its pharmacological properties compared to other similar compounds. Its bromophenyl group may provide additional interactions that could be beneficial in drug design and development.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

392.04840 g/mol

Monoisotopic Mass

392.04840 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

Explore Compound Types